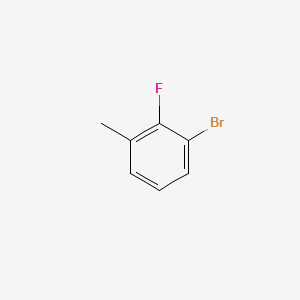

3-Bromo-2-fluorotoluene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-bromo-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVNGSFAHGKCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208627 | |

| Record name | 3-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59907-12-9 | |

| Record name | 1-Bromo-2-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59907-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059907129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-2-fluorotoluene (CAS No. 59907-12-9). The information is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound. Its chemical structure and key identifiers are fundamental to its application in chemical synthesis.

-

IUPAC Name: 1-Bromo-2-fluoro-3-methylbenzene[1]

-

SMILES String: Cc1cccc(Br)c1F[2]

-

InChI Key: LZVNGSFAHGKCDM-UHFFFAOYSA-N[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for designing experimental conditions, performing safety assessments, and ensuring proper handling and storage.

| Property | Value | Conditions | Citations |

| Molecular Weight | 189.02 g/mol | [1][2] | |

| Appearance | Colorless to light yellow/orange clear liquid | 20 °C | |

| Density | 1.503 g/mL | at 25 °C | [2] |

| 1.52 g/mL | Not Specified | [4][5] | |

| Specific Gravity | 1.52 | at 20/20 °C | |

| Boiling Point | 186 °C | [4][5] | |

| Melting Point | No data available | [5] | |

| Refractive Index | 1.533 | n20/D | [2][6] |

| 1.53 | |||

| Flash Point | 66 °C (150.8 °F) | ||

| 66.4 °C (151.5 °F) | [5] | ||

| 76.7 °C (170.1 °F) | [2] | ||

| Solubility | Slightly soluble in water | [6][7] | |

| CAS Number | 59907-12-9 | [1][2][8] |

Experimental Protocols for Property Determination

While the provided sources do not detail the specific experimental protocols used to determine the properties of this compound, the following are standard methodologies for measuring such physical constants for a liquid organic compound.

Density Measurement

-

Methodology: Pycnometry

-

A pycnometer (a glass flask with a precise volume) is cleaned, dried, and weighed empty (m₁).

-

The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again (m₂).

-

The pycnometer is emptied, cleaned, and dried thoroughly.

-

It is then filled with this compound at the same temperature and weighed (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_reference

-

Boiling Point Determination

-

Methodology: Distillation Method

-

A small quantity of this compound is placed in a distillation flask with a boiling chip.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.

-

The flask is gently heated.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing. The atmospheric pressure is also recorded and the boiling point is often corrected to standard pressure (760 mmHg).

-

Refractive Index Measurement

-

Methodology: Abbe Refractometer

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument's light source is activated. The temperature is maintained at 20 °C using a water bath.

-

The adjustment knob is used to bring the dividing line between the light and dark fields into the center of the crosshairs seen through the eyepiece.

-

The refractive index (n_D) is read directly from the instrument's scale. The 'D' refers to the sodium D-line (589 nm), the standard wavelength for this measurement.

-

Visualized Relationships

The following diagram illustrates the logical workflow for characterizing the physical properties of a chemical substance like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound | C7H6BrF | CID 108855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ブロモ-2-フルオロトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 2-Bromo-3-fluorotoluene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 2-Bromo-3-fluorotoluene, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 59907-12-9 [chemicalbook.com]

3-Bromo-2-fluorotoluene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-fluorotoluene, a halogenated aromatic compound with applications in organic synthesis and as a building block in the development of novel chemical entities. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a proposed synthetic pathway, and relevant safety information.

Chemical Structure and IUPAC Name

This compound is a substituted benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-Bromo-2-fluoro-3-methylbenzene [1]. The structure consists of a benzene ring with a bromine atom at position 3, a fluorine atom at position 2, and a methyl group (toluene) at position 1.

The chemical structure can be represented by the SMILES string: Cc1cccc(Br)c1F.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF | [1] |

| Molecular Weight | 189.02 g/mol | [1] |

| CAS Number | 59907-12-9 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.503 g/mL at 25 °C | |

| Refractive Index | n20/D 1.533 | |

| Flash Point | 76.7 °C (170.1 °F) | |

| Boiling Point | Not explicitly stated | |

| Melting Point | Not explicitly stated |

Proposed Synthetic Pathway and Experimental Protocol

Proposed Synthesis: Bromination of 2-Fluorotoluene

A potential method for the synthesis of this compound involves the direct bromination of 2-fluorotoluene in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Materials: 2-fluorotoluene, liquid bromine, iron(III) bromide (FeBr₃) or iron filings, and a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 2-fluorotoluene in the chosen inert solvent.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the red-brown color of bromine disappears, indicating the completion of the reaction.

-

Upon completion, quench the reaction by carefully adding an aqueous solution of a reducing agent, such as sodium bisulfite, to remove any excess bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent by rotary evaporation.

-

The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the desired this compound.

-

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and catalyst choice, to achieve the desired product yield and purity.

Logical Relationship: Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][5]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C7H6BrF | CID 108855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59907-12-9 [chemicalbook.com]

- 3. This compound - [nashpharmatech.com]

- 4. This compound | 59907-12-9 | TCI AMERICA [tcichemicals.com]

- 5. 4-Bromo-2-fluorotoluene | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-fluorotoluene (CAS Number: 59907-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-fluorotoluene, a key building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a proposed synthesis protocol, and explores its applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 59907-12-9, is a halogenated aromatic compound. Its physical and chemical properties are summarized in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.02 g/mol [1][2][3] |

| Appearance | Colorless to light yellow or light orange clear liquid[4][5] |

| Boiling Point | 186 °C[5][6][7] |

| Density | 1.503 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.533[2] |

| Flash Point | 76.7 °C (170.1 °F)[2] |

| IUPAC Name | 1-bromo-2-fluoro-3-methylbenzene[1] |

| Synonyms | This compound[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring.[8] The methyl group protons would appear as a singlet in the upfield region (around 2.0-3.0 ppm).[8] The coupling patterns of the aromatic protons would be complex due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the bromine and fluorine will be significantly influenced by their electronegativity, affecting their chemical shifts. Aromatic carbons typically resonate in the 120-150 ppm range.[9]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, resulting in M+ and M+2 peaks of nearly equal intensity.[10] Fragmentation would likely involve the loss of the bromine atom, the methyl group, or other characteristic cleavages of the aromatic ring.[11]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and chemically sound synthetic route can be proposed based on well-established organic chemistry transformations, primarily the Sandmeyer reaction.[1][4] This multi-step synthesis would likely start from a commercially available precursor.

Proposed Synthesis Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, using a copper(I) halide as a catalyst.[1] A potential starting material for the synthesis of this compound is 2-fluoro-3-methylaniline.

Experimental Protocol: Proposed Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 2-Fluoro-3-methylaniline

-

In a reaction vessel, dissolve 2-fluoro-3-methylaniline in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C. The addition of sodium nitrite leads to the in situ formation of nitrous acid, which reacts with the primary aromatic amine to form a diazonium salt.

-

Stir the reaction mixture at this temperature for a short period to ensure complete formation of the 2-fluoro-3-methylbenzenediazonium bromide.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) bromide solution.

-

The addition often results in the evolution of nitrogen gas as the diazonium group is replaced by the bromide ion.

-

After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

After cooling, the reaction mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed by rotary evaporation.

-

The crude this compound is then purified, typically by vacuum distillation, to yield the final product.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromotoluene(591-17-3) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. youtube.com [youtube.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Synthesis of 3-Bromo-2-fluorotoluene from 2-fluorotoluene

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 3-bromo-2-fluorotoluene, a valuable building block in medicinal chemistry and materials science. Due to the challenges associated with the direct regioselective bromination of 2-fluorotoluene, this document details a robust three-step synthesis commencing with the nitration of 2-fluorotoluene, followed by the reduction of the resulting nitroarene, and culminating in a Sandmeyer reaction to introduce the bromine substituent. This guide includes detailed experimental protocols, a summary of quantitative data, and workflow visualizations to aid researchers in the successful synthesis of the target compound.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The specific arrangement of the methyl, fluoro, and bromo substituents on the aromatic ring provides a unique platform for further chemical modifications. The direct electrophilic bromination of 2-fluorotoluene is challenging in terms of regioselectivity. Both the methyl and the fluorine groups are ortho-, para-directing, which would lead to a mixture of brominated isomers, primarily 4-bromo-2-fluorotoluene and 6-bromo-2-fluorotoluene. Therefore, a multi-step approach is necessary to achieve the desired 3-bromo substitution pattern with high purity.

This guide outlines a reliable three-step synthesis for this compound, starting from commercially available 2-fluorotoluene.

Proposed Synthetic Pathway

The proposed synthesis involves three key transformations:

-

Nitration of 2-fluorotoluene to yield a mixture of nitrated isomers, including the desired 2-fluoro-3-nitrotoluene.

-

Reduction of the nitro group in 2-fluoro-3-nitrotoluene to an amino group, forming 3-amino-2-fluorotoluene.

-

Sandmeyer Reaction to convert the amino group of 3-amino-2-fluorotoluene to a bromo group, yielding the final product, this compound.

Caption: Overall synthetic workflow for this compound.

Regioselectivity in the Nitration of 2-Fluorotoluene

The initial nitration of 2-fluorotoluene is a critical step that dictates the feasibility of this synthetic route. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects leads to the formation of a mixture of isomers. The primary products are 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene.[1][2] The desired 2-fluoro-3-nitrotoluene can be separated from the isomeric mixture by fractional distillation.[1][3]

Caption: Regioselectivity of the nitration of 2-fluorotoluene.

Quantitative Data

The following table summarizes the key parameters for each step of the synthesis.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Nitration | 2-Fluorotoluene, HNO₃, H₂SO₄ | - | 20-35 | 3-5 | Mixture of Isomers |

| 2 | Reduction | 2-Fluoro-3-nitrotoluene, Fe, HCl | Water/Ethanol | Reflux | 2-4 | 80-90 |

| 3 | Sandmeyer | 3-Amino-2-fluorotoluene, NaNO₂, HBr, CuBr | Water | 0-5 (diazotization), 60-70 (Sandmeyer) | 1-2 | 70-80 |

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-nitrotoluene

Principle: This step involves the electrophilic aromatic substitution of 2-fluorotoluene using a nitrating mixture of nitric acid and sulfuric acid.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-fluorotoluene.

-

Cool the flask to 20°C in a water bath.[3]

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

-

Add the nitrating mixture dropwise to the stirred 2-fluorotoluene, maintaining the reaction temperature between 20-35°C.[3]

-

After the addition is complete, continue stirring for 3-5 hours at the same temperature.

-

Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and a dilute sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of isomers is then separated by fractional distillation under reduced pressure to isolate 2-fluoro-3-nitrotoluene.[1]

Step 2: Synthesis of 3-Amino-2-fluorotoluene

Principle: The nitro group of 2-fluoro-3-nitrotoluene is reduced to a primary amine using iron powder in an acidic medium.[4]

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, place 2-fluoro-3-nitrotoluene and iron powder.

-

Add a mixture of ethanol and water, followed by the slow addition of concentrated hydrochloric acid with stirring.

-

Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and neutralize it with a solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-amino-2-fluorotoluene, which can be purified further by distillation or chromatography if necessary.

Step 3: Synthesis of this compound via Sandmeyer Reaction

Principle: The Sandmeyer reaction converts the amino group of 3-amino-2-fluorotoluene into a bromo group via a diazonium salt intermediate, using copper(I) bromide as a catalyst.[5]

Procedure:

-

Diazotization:

-

Dissolve 3-amino-2-fluorotoluene in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 60-70°C until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash successively with dilute sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

-

Conclusion

The synthesis of this compound from 2-fluorotoluene is effectively achieved through a three-step process involving nitration, reduction, and a Sandmeyer reaction. This method circumvents the regioselectivity issues associated with direct bromination and provides a reliable route to the desired product. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors. Further optimization of reaction conditions may be performed to enhance yields and purity.

References

- 1. Page loading... [guidechem.com]

- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 3-Bromo-2-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorotoluene is a halogenated aromatic compound of interest in organic synthesis and drug discovery. Its specific substitution pattern influences its reactivity and potential applications as a building block for more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides available spectroscopic data for this compound, detailed experimental protocols for spectroscopic analysis, and a workflow for spectral data acquisition and interpretation.

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was sourced from the PubChem database.[1]

Table 1: Infrared (IR) Absorption Peaks for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Predicted) |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2850 - 3000 | Medium | Methyl C-H stretch |

| ~1580 - 1620 | Medium-Strong | Aromatic C=C ring stretch |

| ~1450 - 1500 | Medium-Strong | Aromatic C=C ring stretch |

| ~1200 - 1300 | Strong | C-F stretch |

| ~1000 - 1100 | Strong | C-Br stretch |

| ~700 - 900 | Strong | Aromatic C-H out-of-plane bend |

Note: The assignments are predicted based on characteristic absorption regions for the functional groups present in the molecule.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

2. Instrument Setup and Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.

3. Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the wavenumbers of the significant absorption peaks.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 µg/mL.

2. Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Set to a temperature of ~250°C. A split or splitless injection mode can be used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to ensure elution of the compound.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Set to scan a mass range that will include the molecular ion of this compound (m/z 188/190) and its potential fragments (e.g., m/z 50-250).

-

Transfer Line Temperature: Set to a temperature that prevents condensation of the sample (e.g., 280°C).

-

3. Data Processing:

-

The software will generate a total ion chromatogram (TIC) showing the separation of components over time.

-

A mass spectrum is generated for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion peak (which will show a characteristic M and M+2 isotopic pattern due to the presence of bromine) and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Reactivity of the C-Br Bond in 3-Bromo-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 3-Bromo-2-fluorotoluene, a versatile building block in organic synthesis. The strategic positioning of the bromine, fluorine, and methyl groups on the toluene ring imparts distinct reactivity patterns, making it a valuable substrate for various cross-coupling and functionalization reactions. This document details key transformations, providing experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.

Overview of Reactivity

The C-Br bond in this compound is the primary site of reactivity in most cross-coupling reactions due to its lower bond dissociation energy compared to the C-F and C-C bonds of the aromatic ring. The presence of the ortho-fluoro and meta-methyl substituents influences the electronic and steric properties of the molecule, which can affect reaction rates and yields. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carbon attached to the bromine, making it more susceptible to oxidative addition in palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reaction of this compound with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-fluoro-3-methylbiphenyl.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamines. This compound can be coupled with various primary and secondary amines using a palladium catalyst and a strong base.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 8 | >95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 90 |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

A Schlenk tube is charged with this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated at 100 °C for 8 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to yield N-(2-fluoro-3-methylphenyl)morpholine.

Signaling Pathway: Buchwald-Hartwig Amination

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C triple bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 6 | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2) | Toluene | 80 | 12 | 85 |

| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (3) | CuI (6) | DIPA (2.5) | DMF | 70 | 8 | 88 |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (10 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol). The mixture is stirred at 65 °C under a nitrogen atmosphere for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 1-fluoro-2-methyl-3-(phenylethynyl)benzene.[1]

Experimental Workflow: Sonogashira Coupling

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted to its corresponding Grignard reagent by reaction with magnesium metal. This organometallic intermediate is a powerful nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds.[2]

Experimental Protocol: Grignard Reagent Formation and Reaction with Benzaldehyde

Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an argon atmosphere. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. A crystal of iodine can be added to initiate the reaction. After the magnesium has been consumed, the resulting Grignard solution is cooled to 0 °C. A solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction is stirred at room temperature for 1 hour and then quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Logical Relationship: Grignard Reaction Pathway

Other Important Reactions

Ullmann Coupling

The Ullmann coupling is a copper-catalyzed reaction that can be used to form biaryl ethers or diaryl amines. While generally requiring harsher conditions than palladium-catalyzed methods, it can be a useful alternative for specific substrates.[3]

General Conditions for Ullmann Condensation

| Nucleophile | Catalyst | Base | Solvent | Temperature (°C) |

| Phenol | CuI / L-proline | K₂CO₃ | DMSO | 110-130 |

| Imidazole | Cu₂O / Salicylaldoxime | K₃PO₄ | DMF | 120-150 |

Directed ortho-Lithiation

The fluorine atom in this compound can act as a directed metalation group, facilitating the deprotonation of the adjacent C6 position with a strong base like n-butyllithium. The resulting organolithium species can then be trapped with various electrophiles.

Palladium-Catalyzed Cyanation

The C-Br bond can be converted to a nitrile group through palladium-catalyzed cyanation, typically using zinc cyanide or potassium ferrocyanide as the cyanide source.

General Conditions for Palladium-Catalyzed Cyanation

| Cyanide Source | Pd Catalyst | Ligand | Solvent | Temperature (°C) |

| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF | 80-120 |

| K₄[Fe(CN)₆] | Pd(OAc)₂ | XPhos | t-BuOH/H₂O | 100-130 |

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base.

General Conditions for Heck Reaction

| Alkene | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 |

| Ethyl acrylate | Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80-100 |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. The predictable reactivity of its C-Br bond allows for a wide range of transformations, including numerous palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and other functionalization methods. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its use in the synthesis of complex molecular architectures, which is of significant interest to researchers in drug discovery and materials science. Further exploration of catalyst systems and reaction conditions can undoubtedly expand the synthetic utility of this important starting material.

References

A Technical Guide to the Electronic Effects of Fluorine and Bromine in 3-Bromo-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the electronic properties of 3-Bromo-2-fluorotoluene, a disubstituted aromatic compound. By examining the interplay of inductive and resonance effects of the ortho-fluorine and meta-bromine substituents, we aim to provide a comprehensive understanding of their influence on the molecule's reactivity, electron density distribution, and overall chemical behavior. This guide summarizes key quantitative data, outlines detailed experimental protocols for the characterization of these electronic effects, and employs visualizations to elucidate fundamental concepts.

Introduction

This compound presents a compelling case study in the nuanced world of electronic effects in organic chemistry. The presence of two different halogen atoms at specific positions relative to the methyl group creates a unique electronic environment on the benzene ring. Understanding these effects is crucial for predicting the molecule's behavior in chemical reactions, its potential as a building block in synthesis, and its interactions in biological systems. This guide will dissect the individual and combined electronic contributions of the fluorine and bromine atoms, providing a predictive framework for the reactivity and properties of this and similar molecules.

Electronic Effects of Substituents

The electronic influence of a substituent on an aromatic ring is primarily described by two phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the aromatic ring. Both fluorine and bromine are more electronegative than carbon, and thus both exert an electron-withdrawing inductive effect, pulling electron density away from the ring. The strength of the inductive effect correlates with electronegativity, making fluorine a stronger -I substituent than bromine.

-

Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. Both fluorine and bromine possess lone pairs that can be donated to the ring, an electron-donating resonance effect. This donation of electron density primarily increases the electron density at the ortho and para positions relative to the substituent. For halogens, the resonance effect is generally weaker than their inductive effect. The efficiency of this orbital overlap is greatest for fluorine (2p orbital) with the carbon's 2p orbital, and decreases down the group.

In this compound:

-

The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

-

The bromine atom at the 3-position exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

-

The methyl group at the 1-position is a weak electron-donating group through both inductive effects and hyperconjugation.

The overall electron distribution and reactivity of the ring are a result of the complex interplay of these competing effects.

Quantitative Data

To quantify the electronic effects of the fluorine and bromine substituents, we can examine Hammett constants and compare the physical properties of this compound with related, simpler molecules.

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Position | Hammett Constant (σ) |

| Fluorine | meta | σ_m_ = +0.34[1] |

| para | σ_p_ = +0.05[1] | |

| Bromine | meta | σ_m_ = +0.39[2] |

| para | σ_p_ = +0.23[2] | |

| Methyl | meta | σ_m_ = -0.07[2] |

| para | σ_p_ = -0.17[2] |

Note: Hammett constants for ortho substituents are less common due to the complication of steric effects.

Comparative Physicochemical Data

While specific experimental data for this compound is scarce, we can infer its properties by comparing data from analogous compounds.

| Compound | Dipole Moment (D) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm) |

| Toluene | 0.36 | CH₃: ~2.35, Ar-H: ~7.1-7.3 | CH₃: ~21.5, Ar-C: ~125-138 |

| 2-Fluorotoluene | 1.37[3] | CH₃: ~2.2-2.3, Ar-H: ~6.9-7.2[4] | C-F: ~160-163, other Ar-C: ~115-131, CH₃: ~14-15[5] |

| 3-Bromotoluene | 1.41 (calculated) | CH₃: ~2.31, Ar-H: ~7.0-7.3[6] | C-Br: ~122, other Ar-C: ~126-140, CH₃: ~21-22[7][8] |

| This compound | Estimated > 1.5 | Estimated shifts based on additivity | Estimated shifts based on additivity |

The dipole moment of this compound is expected to be significant, arising from the vector sum of the individual bond dipoles of the C-F, C-Br, and C-CH₃ bonds.

Visualization of Electronic Effects and Workflows

Interplay of Inductive and Resonance Effects

Caption: Inductive (-I) and Resonance (+R) effects in this compound.

Experimental Workflow for pKa Determination

Caption: Generalized workflow for pKa determination by potentiometric titration.

Experimental Workflow for Dipole Moment Measurement

Caption: Workflow for the determination of dipole moment using the solution method.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical parameters. These would need to be adapted and optimized for the specific properties of this compound.

Determination of pKa (of a corresponding carboxylic acid)

The acidity of the methyl C-H bonds in this compound is exceedingly low. Therefore, a more practical measure of the electronic effects on acidity would involve synthesizing a derivative, such as 3-bromo-2-fluoro-x-toluic acid, and measuring its pKa.

Method: Potentiometric Titration

-

Preparation of Solutions:

-

Accurately weigh approximately 0.1 mmol of the synthesized carboxylic acid derivative and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water).

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH, that is free of carbonate.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the solution of the acid in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the standardized base solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.

-

Continue the titration until the pH has risen significantly past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (or the midpoint of the steep rise in pH).

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Determination of Dipole Moment

Method: Solution Method (Debye Equation)

-

Preparation of Solutions:

-

Prepare a series of solutions of this compound in a nonpolar solvent (e.g., benzene or carbon tetrachloride) with varying, known mole fractions. A minimum of five concentrations is recommended.

-

-

Measurement of Dielectric Constant:

-

Measure the dielectric constant of the pure solvent and each of the prepared solutions using a high-precision dielectrometer. The instrument measures the capacitance of a cell with and without the sample.

-

-

Measurement of Density:

-

Measure the density of the pure solvent and each solution using a pycnometer or a digital density meter.

-

-

Calculations:

-

Calculate the molar polarization (P₁₂) of each solution using the Clausius-Mosotti equation.

-

The molar polarization of the solute (P₂) can be determined from the molar polarization of the solution.

-

Plot the calculated P₂ values against the mole fraction of the solute (x₂).

-

Extrapolate the resulting line to infinite dilution (x₂ = 0) to obtain the molar polarization at infinite dilution (P₂₀).

-

The dipole moment (μ) is then calculated using the Debye equation: μ = 0.0128 * √[(P₂₀ - R_D) * T] where R_D is the molar refraction (obtained from refractive index measurements) and T is the absolute temperature in Kelvin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Spectral Analysis:

-

¹H NMR:

-

The methyl protons will appear as a singlet, likely in the range of 2.2-2.5 ppm.

-

The aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the ¹⁹F nucleus. The chemical shifts will be influenced by the electron-donating methyl group and the electron-withdrawing halogens.

-

-

¹³C NMR:

-

The methyl carbon will appear as a single peak around 20 ppm.

-

The aromatic carbons will appear in the region of 110-140 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant and will be significantly downfield. The carbon attached to bromine will also be shifted, but to a lesser extent. The other aromatic carbons will be shifted according to the additive effects of the three substituents.

-

-

Conclusion

The electronic landscape of this compound is defined by a delicate balance of competing effects. The strong inductive withdrawal of the ortho-fluorine atom, combined with the moderate inductive withdrawal of the meta-bromine, leads to an overall deactivation of the aromatic ring towards electrophilic substitution compared to toluene. However, the resonance donation from both halogens, though weaker, will influence the regioselectivity of any potential reactions, directing incoming electrophiles to positions ortho and para to the activating methyl and fluorine groups, while considering the meta-directing deactivation of the bromine. The net dipole moment will be a vector sum of the individual bond moments, resulting in a polar molecule. The principles and experimental methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to understand, predict, and experimentally verify the electronic properties and reactivity of this compound and other similarly substituted aromatic compounds.

References

- 1. global.oup.com [global.oup.com]

- 2. web.viu.ca [web.viu.ca]

- 3. 2-fluorotoluene [stenutz.eu]

- 4. 2-Fluorotoluene(95-52-3) 1H NMR [m.chemicalbook.com]

- 5. 2-Fluorotoluene(95-52-3) 13C NMR spectrum [chemicalbook.com]

- 6. 3-Bromotoluene(591-17-3) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Bromotoluene(591-17-3) 13C NMR [m.chemicalbook.com]

- 8. 3-Bromotoluene | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 3-Bromo-2-fluorotoluene for Research and Development

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize high-purity 3-Bromo-2-fluorotoluene as a key building block in organic synthesis. This document provides a comprehensive overview of commercial suppliers, quality specifications, and a detailed experimental protocol for a common synthetic application.

Introduction

This compound (CAS No. 59907-12-9) is a substituted aromatic hydrocarbon that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring bromine, fluorine, and a methyl group, allows for regioselective functionalization, making it a versatile precursor for a wide range of molecular scaffolds. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability and binding affinity.[2]

Commercial Suppliers and Quality Specifications

A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. High-purity grades are essential to ensure reproducible experimental outcomes and to minimize the formation of impurities in subsequent synthetic steps. The quality of the material is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Below is a summary of prominent commercial suppliers and their typical product specifications for high-purity this compound.

| Supplier | CAS Number | Purity Specification | Analytical Method |

| Sigma-Aldrich | 59907-12-9 | ≥97% | GC |

| Tokyo Chemical Industry (TCI) | 59907-12-9 | >98.0% | GC |

| BOC Sciences | 59907-12-9 | 98% | Not specified |

| ChemicalBook | 59907-12-9 | 98% to 99% | HPLC |

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is critical for its application in pharmaceutical synthesis. The primary analytical technique for purity assessment is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification and detection of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity Analysis

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. MS provides mass information for eluted compounds, allowing for their identification. This is particularly important for distinguishing between isomers of bromofluorotoluene, which may have very similar properties.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating aromatic isomers.[3]

-

Injector: A split/splitless injector is typically used, with the temperature set to ensure complete vaporization of the sample without thermal degradation.

-

Oven Temperature Program: A temperature gradient is essential for resolving isomers with close boiling points. A representative program might start at a lower temperature and ramp up to a higher temperature to ensure adequate separation.

-

Carrier Gas: Helium is the most commonly used carrier gas for GC-MS.[3]

-

Detector: A mass spectrometer operating in electron ionization (EI) mode.

Potential Impurities:

The synthesis of this compound can potentially lead to the formation of isomeric impurities, such as other bromofluorotoluene isomers, as well as starting materials or by-products from the synthetic route. A Certificate of Analysis (CoA) from the supplier should be requested to obtain detailed information on the impurity profile of a specific batch.

Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceuticals.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials and Reagents:

-

This compound (1.0 equiv.)

-

4-Methoxyphenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

-

Triphenylphosphine (PPh₃, 0.08 equiv.)

-

Potassium carbonate (K₂CO₃, 2.0 equiv.)

-

Toluene (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound.

-

Degassing: Stir the mixture and degas by bubbling a stream of nitrogen or argon through the solution for 15-20 minutes.

-

Catalyst Addition: In a separate vial, quickly weigh and add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-4'-methoxy-3-methyl-1,1'-biphenyl.

The following diagram outlines the general experimental workflow for this synthesis.

Conclusion

High-purity this compound is a critical building block for the synthesis of advanced intermediates in the pharmaceutical and agrochemical sectors. Careful selection of a reputable supplier and verification of material quality are paramount for successful and reproducible research and development. The provided experimental protocol for the Suzuki-Miyaura cross-coupling reaction serves as a practical example of its synthetic utility. Researchers should always adhere to appropriate safety protocols when handling this and any other chemical reagent.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryls, a common structural motif in many biologically active molecules and functional materials.[2] This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-2-fluorotoluene with arylboronic acids, offering a versatile method for the synthesis of functionalized 2-fluoro-3-methylbiphenyls. These products are valuable intermediates in the development of novel therapeutics and advanced materials.

The general mechanism of the Suzuki coupling involves a catalytic cycle with a palladium catalyst.[3] The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4]

Data Presentation: Suzuki Coupling of Various Bromo-Fluoro Aromatic Compounds

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-fluoro aromatic substrates with arylboronic acids, providing a comparative reference for the protocol described below.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd (15 mg) | - | K₂CO₃ | DMF/H₂O (95:5) | 100 | 24 | >95 | [5] |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd (15 mg) | - | K₂CO₃ | DMF/H₂O (95:5) | 100 | 24 | ~85 | [5] |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd (15 mg) | - | K₂CO₃ | DMF/H₂O (95:5) | 100 | 24 | ~90 | [5] |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd (15 mg) | - | K₂CO₃ | DMF/H₂O (95:5) | 100 | 24 | ~75 | [5] |

| 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd (15 mg) | - | K₂CO₃ | DMF/H₂O (95:5) | 100 | 24 | ~80 | [5] |

| 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane | 80 | 2 | 95 | [6] |

Experimental Protocols

This section details a representative experimental protocol for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-2-fluorotoluene, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The following sections detail various palladium-catalyzed reactions, including catalyst and ligand systems, optimized reaction conditions, and expected yields.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. These reactions are fundamental in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions. For a versatile substrate such as this compound, these methods open avenues to a diverse range of derivatives.

The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of these reactions.

Borylation of this compound

While not a palladium-catalyzed reaction, the iridium-catalyzed borylation of this compound is a relevant transformation for subsequent palladium-catalyzed Suzuki-Miyaura coupling. The resulting boronate ester can be readily coupled with various aryl or vinyl halides.

Reaction Scheme:

Experimental Protocol: Iridium-Catalyzed Benzylic Borylation

A procedure for the benzylic borylation of this compound has been reported.[1]

-

Reactants: this compound (0.375 mmol) is reacted in the presence of a silylborane and an iridium catalyst.

-

Purification: The crude product is purified by silica gel chromatography using 3% EtOAc/hexanes as the eluent.

-

Yield: The desired benzylic boronate ester is obtained in a 51% yield as a yellow oil.[1]

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions of this compound

While specific examples for palladium-catalyzed cross-coupling of this compound are not extensively detailed in the public literature, the following sections provide general guidance and starting points for various common cross-coupling reactions based on established methodologies for similar aryl bromides. Researchers should consider these as starting points for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

General Catalyst and Ligand Systems:

-

Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄

-

Ligands: Triphenylphosphine (PPh₃), Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).

-

Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine.

-

Solvents: Toluene, dioxane, THF, or aqueous mixtures.

A representative protocol for a Suzuki-Miyaura coupling involves the use of Pd₂(dba)₃ as the catalyst and CsF as the base in THF at 80°C for 12 hours.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling an amine with an aryl halide.

General Catalyst and Ligand Systems:

-

Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃

-

Ligands: Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or Buchwald's biaryl phosphine ligands.

-

Bases: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS.

-

Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide.

General Catalyst and Ligand Systems:

-

Palladium Precursors: Pd(PPh₃)₂Cl₂, Pd(OAc)₂

-

Co-catalyst: A copper(I) salt, typically CuI.

-

Ligands: Phosphine ligands like PPh₃.

-

Base: An amine base such as triethylamine or diisopropylamine, which often also serves as the solvent.

-

Solvents: THF, DMF, or neat amine.

Heck Reaction

The Heck reaction involves the coupling of an alkene with an aryl halide to form a substituted alkene.

General Catalyst and Ligand Systems:

-

Palladium Precursors: Pd(OAc)₂, PdCl₂

-

Ligands: Triphenylphosphine or other phosphine ligands. In some cases, the reaction can be ligandless.

-

Base: A weak base like triethylamine, K₂CO₃, or NaOAc.

-

Solvents: Polar aprotic solvents such as DMF, DMAc, or acetonitrile.

Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.

General Catalyst and Ligand Systems:

-

Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or palladium precatalysts.

-

Cyanide Source: Zn(CN)₂, KCN, or K₄[Fe(CN)₆].

-

Ligands: Phosphine ligands like dppf or Buchwald's ligands.

-

Solvents: DMF, DMAc, or toluene.

Data Summary Table

As specific quantitative data for the palladium-catalyzed cross-coupling of this compound is limited in the provided search results, the following table is a template that researchers can use to document their findings when optimizing these reactions.

| Coupling Reaction | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic Acid | e.g., Pd(OAc)₂ | e.g., SPhos | e.g., K₂CO₃ | e.g., Toluene/H₂O | e.g., 100 | e.g., 12 | - | - |

| Buchwald-Hartwig | Amine | e.g., Pd₂(dba)₃ | e.g., Xantphos | e.g., NaOtBu | e.g., Toluene | e.g., 110 | e.g., 24 | - | - |

| Sonogashira | Terminal Alkyne | e.g., Pd(PPh₃)₂Cl₂ | PPh₃ | e.g., Et₃N | e.g., THF | e.g., 65 | e.g., 8 | - | - |

| Heck | Alkene | e.g., Pd(OAc)₂ | - | e.g., K₂CO₃ | e.g., DMF | e.g., 120 | e.g., 16 | - | - |

| Cyanation | Zn(CN)₂ | e.g., Pd₂(dba)₃ | e.g., dppf | - | e.g., DMF | e.g., 100 | e.g., 6 | - | - |

Visualizations

The following diagrams illustrate the general workflow and key relationships in palladium-catalyzed cross-coupling reactions.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Caption: Key steps and intermediates in a typical Pd-catalyzed cross-coupling cycle.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines from aryl halides. 3-Bromo-2-fluorotoluene is a valuable building block in the synthesis of various pharmaceutical compounds, and its amination allows for the introduction of a nitrogen-containing functional group, a common feature in many biologically active molecules.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound. The protocols are based on established methods for the amination of aryl bromides and can be adapted for various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. The generally accepted catalytic cycle proceeds through several key steps:

-